molecular formula C12H19N3O2 B1465700 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol CAS No. 1492312-21-6

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol

Cat. No.: B1465700
CAS No.: 1492312-21-6
M. Wt: 237.3 g/mol
InChI Key: QBXBIQXEFGESMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, attached to a piperidine ring.

Biochemical Analysis

Biochemical Properties

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to specific receptors, influencing their activity and modulating biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to bind to receptors and enzymes is crucial for its role in modulating cellular functions. These interactions result in alterations in gene expression and enzyme activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the activity of key enzymes involved in metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can influence its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization within the cell, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol typically involves the following steps:

  • Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid: : This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.

  • Conversion to acid chloride: : The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Reaction with piperidin-3-ylmethanol: : The acid chloride is reacted with piperidin-3-ylmethanol under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the alcohol group to a carbonyl group, forming a ketone.

  • Reduction: : Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions can replace one of the substituents on the pyrazole or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and pyridinium chlorochromate (PCC).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted pyrazoles and piperidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It may serve as a building block for bioactive compounds with potential biological activity.

  • Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol: can be compared with other similar compounds such as:

  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine

  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-ylmethanol

  • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-ylmethanol

These compounds differ in the position of the hydroxymethyl group on the piperidine ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-11(14(2)13-9)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBIQXEFGESMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 6
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.